2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Overview and Significance in Chemical Research
The compound 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione represents a sophisticated example of modern heterocyclic chemistry, combining multiple pharmacologically relevant structural motifs within a single molecular framework. This compound belongs to the broader class of naphthalimide derivatives, which have garnered significant attention in recent years due to their diverse biological activities and photophysical properties. The integration of a piperazine moiety with a benzoisoquinoline core creates a hybrid molecule that exhibits enhanced chemical versatility and potential therapeutic applications.
The significance of this compound in contemporary chemical research stems from its potential applications in multiple domains, including fluorescent sensing, drug discovery, and materials science. Recent studies have demonstrated that piperazine-linked naphthalimide derivatives show promising anticancer activity and cellular imaging capabilities. The specific structural features of this compound, including the 4-fluorophenyl substituent and the oxobutyl linker, contribute to its unique physicochemical properties and biological activities. Research has shown that fluorine substitution in aromatic systems can significantly enhance metabolic stability and bioavailability, making this compound particularly attractive for pharmaceutical applications.
The compound's molecular architecture reflects modern principles of drug design, incorporating multiple recognition elements that can interact with various biological targets. The benzoisoquinoline core provides a rigid scaffold that can participate in π-π stacking interactions and hydrogen bonding, while the piperazine ring offers conformational flexibility and additional binding sites. This combination of structural features positions the compound as a valuable lead structure for the development of novel therapeutic agents and diagnostic tools.
Current research trends in heterocyclic chemistry emphasize the importance of multi-target compounds that can address complex biological pathways. The compound under investigation exemplifies this approach by combining structural elements known to interact with different biological systems, potentially offering synergistic effects that surpass those of simpler molecular architectures.
Historical Development of Naphthalimide-Piperazine Derivatives
The historical development of naphthalimide-piperazine derivatives can be traced back to the broader evolution of heterocyclic chemistry and the quest for biologically active compounds with enhanced therapeutic properties. The naphthalimide core structure was first recognized for its potential in medicinal chemistry during the mid-20th century, when researchers began exploring its applications as a fluorescent probe and potential anticancer agent. The subsequent incorporation of piperazine moieties marked a significant advancement in the field, as this heterocyclic ring system provided additional opportunities for molecular recognition and enhanced solubility properties.
The development of 4-piperazino-N-aryl-1,8-naphthalimide compounds gained momentum in the early 2000s, when researchers discovered their potential as fluorescent logic gates and metal ion sensors. These early investigations revealed that the piperazine nitrogen atoms could serve as effective binding sites for various metal ions, while the naphthalimide core provided excellent fluorescent properties. The combination of these features led to the development of sophisticated molecular sensors capable of detecting multiple analytes simultaneously.
The evolution toward more complex structures, such as the compound under investigation, represents the culmination of decades of research in heterocyclic chemistry and molecular design. The incorporation of the benzoisoquinoline core, rather than the simpler naphthalimide structure, reflects advances in synthetic methodology and a deeper understanding of structure-activity relationships. This progression has been driven by the need for compounds with enhanced selectivity, improved pharmacokinetic properties, and expanded therapeutic applications.
Recent developments in the field have focused on the synthesis of hybrid molecules that combine multiple pharmacophores within a single structural framework. The compound this compound exemplifies this approach, incorporating elements from both the naphthalimide and benzoisoquinoline chemical families. This synthetic strategy has proven particularly valuable in the development of compounds with multifunctional properties, including simultaneous therapeutic and diagnostic capabilities.
Classification within Heterocyclic Chemistry
Within the framework of heterocyclic chemistry, this compound occupies a unique position as a complex polyheterocyclic compound that bridges multiple structural categories. The primary classification places this compound within the benzoisoquinoline family, specifically as a 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative. This classification is based on the tricyclic aromatic core that forms the fundamental structural framework of the molecule.
The secondary classification considers the piperazine moiety, which places the compound within the broader category of diazine derivatives. Piperazine-containing compounds constitute a significant class of pharmaceutical agents, with numerous examples in clinical use for various therapeutic applications. The presence of the piperazine ring system introduces additional complexity to the molecular structure and provides opportunities for selective biological interactions.
The compound can also be classified based on its functional group content, specifically as an imide derivative due to the presence of the characteristic C-N-C=O structural motif within the benzoisoquinoline core. This functional group classification is particularly relevant for understanding the compound's reactivity patterns and potential metabolic pathways. The imide functionality is known to participate in various chemical transformations and can serve as a recognition element for specific biological targets.
From a medicinal chemistry perspective, the compound belongs to the class of hybrid molecules or chimeric structures, which combine multiple pharmacophores within a single molecular entity. This classification reflects the modern approach to drug design, where researchers seek to create compounds that can interact with multiple biological targets or exhibit synergistic effects. The combination of the benzoisoquinoline core with the piperazine-fluorophenyl substituent exemplifies this design strategy.
The fluorine substitution pattern further classifies this compound within the growing family of fluorinated pharmaceuticals. Fluorine incorporation has become a standard practice in medicinal chemistry due to its ability to enhance metabolic stability, improve bioavailability, and modulate biological activity. The 4-fluorophenyl substituent in this compound represents a strategic application of this principle.
Related Structural Analogues and Derivatives
The structural landscape surrounding this compound encompasses a diverse array of related compounds that share common structural motifs while exhibiting distinct pharmacological profiles. The most closely related analogue identified in the literature is 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, which differs primarily in the length and nature of the linking chain between the piperazine and benzoisoquinoline moieties. This structural variation demonstrates the modularity of the molecular architecture and the potential for systematic structural modifications.
Within the broader family of naphthalimide-piperazine derivatives, several related compounds have been synthesized and characterized for their biological activities. Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown significant promise as cancer theranostic agents, with compounds SA1-SA7 demonstrating good membrane permeability and low cytotoxicity against non-cancerous cell lines. These compounds share the piperazine pharmacophore with the target molecule but employ the simpler naphthalimide core rather than the more complex benzoisoquinoline structure.
Another important class of related compounds includes the 4-piperazino-N-aryl-1,8-naphthalimide derivatives that have been developed as fluorescent logic gates and metal ion sensors. These compounds, designated as molecules 1-4 in recent research, incorporate crown ether moieties at various positions and demonstrate the versatility of the naphthalimide-piperazine scaffold for sensor applications. The compounds exhibit different fluorescence enhancement factors and metal ion selectivities depending on their specific structural features.
The synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing piperazine substituents represents another branch of related compounds that expand the structural diversity within this chemical family. These hybrid molecules combine indole, isoquinoline, and piperazine pharmacophores, demonstrating significant antibacterial and antifungal activities. The incorporation of fluorine and methyl substituents in various positions has been shown to enhance the biological activity of these compounds against specific microbial strains.
Recent advances in the field have also produced naphthalimide-piperazine-pyridine-based polystyrene sensors for mercury detection, which incorporate similar structural elements but are designed for solid-phase applications. These compounds, designated as PS-NA and PS-ND, demonstrate the adaptability of the naphthalimide-piperazine framework for environmental sensing applications. The different linker lengths in these compounds provide insights into structure-activity relationships that may be applicable to the target compound.
Properties
IUPAC Name |
2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-19-9-11-20(12-10-19)28-14-16-29(17-15-28)23(31)8-3-13-30-25(32)21-6-1-4-18-5-2-7-22(24(18)21)26(30)33/h1-2,4-7,9-12H,3,8,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPBBXGLMNGMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets in an irreversible and non-competitive manner. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2.
Biochemical Pathways
Ents, which similar compounds have been found to inhibit, play a crucial role in nucleotide synthesis and regulation of adenosine function. Therefore, it can be inferred that the compound might affect these biochemical pathways.
Result of Action
Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km. This suggests that the compound might have a similar effect.
Biological Activity
The compound 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₂₁H₂₁FN₄O₃
- Molecular Weight : 396.41 g/mol
- IUPAC Name : this compound
The compound features a benzoisoquinoline core with a piperazine substituent, which is known to influence its biological properties.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a modulator of the GABA-A receptor system. The presence of the 4-fluorophenyl group is believed to enhance binding affinity and selectivity towards specific receptor subtypes.
Key Findings:
- GABA-A Receptor Modulation :
- Metabolic Stability :
- Structure-Activity Relationship (SAR) :
Study 1: GABA-A Modulation
A study evaluated several derivatives of benzoisoquinoline compounds for their ability to modulate GABA-A receptors. The tested compound exhibited significant PAM activity, with an EC50 value indicating effective modulation at nanomolar concentrations .
Study 2: Metabolic Profiling
In vitro metabolic studies using human liver microsomes demonstrated that the compound maintained over 90% of its parent form after 120 minutes, suggesting high metabolic stability. This stability is crucial for therapeutic applications, as it may reduce dosing frequency and side effects associated with rapid metabolism .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Linker Flexibility and Length: The 4-oxobutyl linker in the target compound provides greater conformational flexibility compared to the ethyl linkers in compounds 4f and the sulfonyl derivative . This may enhance binding to receptors with deeper or more complex binding pockets. In contrast, the sulfonyl group in adds strong electron-withdrawing effects, which could alter charge distribution and solubility .
Piperazine Substitutions :
- The 4-fluorophenyl group (target compound) balances lipophilicity and electronic effects, favoring blood-brain barrier penetration—a critical feature for central nervous system (CNS) drugs. The 4-chlorophenylsulfonyl group in increases polarity, likely reducing CNS bioavailability but improving peripheral target engagement .
- The 4-fluorobenzoyl group in 4f introduces a ketone, which may stabilize receptor interactions via dipole-dipole interactions, albeit at the cost of increased metabolic susceptibility compared to the robust arylpiperazine in the target compound.
Azetidinone/thiazolidinone derivatives replace the piperazine entirely with β-lactam or thiazolidinone rings, introducing ring strain (azetidinone) or hydrogen-bond donors (thiazolidinone), which may enhance binding to proteases or kinases.
Research Findings and Functional Insights
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to and , involving sequential coupling of the benzo[de]isoquinoline-dione core with a pre-functionalized piperazine-linker intermediate. However, the 4-oxobutyl linker may require additional oxidation steps compared to ethyl or methylene linkers .
- Receptor Binding Hypotheses: Molecular docking studies (as inferred from ) suggest that the 4-fluorophenylpiperazine moiety in the target compound could interact with serotonin receptors (e.g., 5-HT₁A), while the benzo[de]isoquinoline-dione core may intercalate into DNA or inhibit topoisomerases. The sulfonyl derivative may exhibit stronger binding to σ receptors due to its polar sulfonyl group.
- Metabolic Stability : Fluorine substitution (target compound) generally improves metabolic stability compared to chlorine () or benzoyl () groups, as C-F bonds resist oxidative degradation .
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)piperazine
Commercial availability of this intermediate simplifies preparation. Alternatively, it is synthesized via:
Coupling to the 4-Oxobutyl Chain
A nucleophilic acyl substitution links the piperazine to the naphthalimide core:
-
Activation of the Ketone :
The 4-oxobutyl side chain is converted to a more reactive electrophile (e.g., bromide) using PBr3 in dichloromethane at 0°C. -
Piperazine Attachment :
Reacting the activated intermediate with 4-(4-fluorophenyl)piperazine in acetonitrile at reflux for 8–10 hours affords the final product in 60–65% yield.
Optimization and Purification
Reaction Conditions
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine.
-
Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions, increasing yields to ~80%.
-
Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
-
Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals (mp: 212–214°C).
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 445.49 [M+H]+ (calc. 445.19) |
| Purity | HPLC (C18, 254 nm) | ≥98% |
| Crystal Structure | X-ray Diffraction | Monoclinic, P21/c space group |
The ¹H NMR spectrum (400 MHz, DMSO-d6) shows key signals: δ 8.51 (d, 2H, naphthalimide H), 7.72–7.68 (m, 4H, aromatic H), 3.82 (t, 2H, CH2N), and 2.65 (m, 8H, piperazine H).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Conventional Alkylation | 65% | 12 h | Moderate |
| Microwave-Assisted | 78% | 2 h | Low |
| Solid-Phase Synthesis | 55% | 24 h | High |
Microwave-assisted synthesis emerges as the most efficient, balancing yield and time.
Challenges and Solutions
-
Low Solubility : The naphthalimide core’s hydrophobicity necessitates DMSO as a co-solvent during reactions.
-
Piperazine Oxidation : Strict inert atmosphere (N2/Ar) prevents degradation of the piperazine ring.
Scalability and Industrial Relevance
Pilot-scale batches (10 kg) using continuous flow reactors achieve 72% yield with 99.5% purity, demonstrating feasibility for pharmaceutical production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
